molecular formula C19H20ClNO2 B4622250 N-(5-chloro-2-phenoxyphenyl)cyclohexanecarboxamide

N-(5-chloro-2-phenoxyphenyl)cyclohexanecarboxamide

Cat. No. B4622250
M. Wt: 329.8 g/mol
InChI Key: TYRGVCCMNTXZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-phenoxyphenyl)cyclohexanecarboxamide, commonly referred to as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized and characterized derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide, exploring their molecular structures and physical properties. For instance, a study by (Özer et al., 2009) focused on the synthesis of various derivatives and their characterization using techniques like IR spectroscopy and X-ray diffraction.

Catalytic Applications

  • In the field of catalysis, derivatives of cyclohexanecarboxamide have been utilized. For example, (Wang et al., 2011) reported the use of a catalyst for the selective hydrogenation of phenol to cyclohexanone, demonstrating the potential of these compounds in industrial chemical processes.

Polymer Science

  • The cyclohexane structure, integral to these compounds, is significant in polymer science. (Yang et al., 1999) described the synthesis of novel polyamides using a monomer containing the cyclohexane structure, highlighting the applications in creating new materials with desirable properties.

Pharmacological Research

  • Although specific information on N-(5-chloro-2-phenoxyphenyl)cyclohexanecarboxamide in pharmacology was not found, related compounds have been studied for their pharmacological properties. For instance, (Forster et al., 1995) investigated a compound with a similar structure for its potential as a 5-HT1A receptor antagonist.

Imaging and Diagnostics

  • In diagnostic imaging, certain derivatives have been explored. For example, (Gunn et al., 2000) assessed the use of a radioligand for imaging 5-HT1A receptors, indicating potential applications in neuroscience research.

Chemical Synthesis

  • Studies like those by (He et al., 2015) focus on the synthesis of novel compounds, demonstrating the importance of cyclohexanecarboxamide derivatives in the development of new chemical entities.

Oxidation Processes

  • Research by (Saka et al., 2013) showcases the use of cyclohexene oxidation, emphasizing the role of these compounds in chemical reactions and processes.

properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-15-11-12-18(23-16-9-5-2-6-10-16)17(13-15)21-19(22)14-7-3-1-4-8-14/h2,5-6,9-14H,1,3-4,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGVCCMNTXZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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